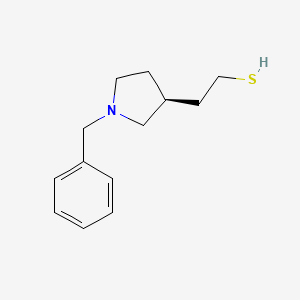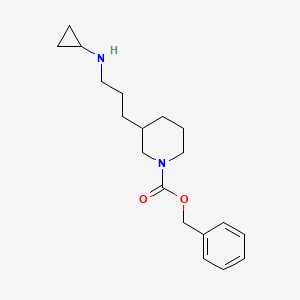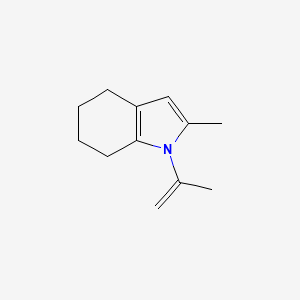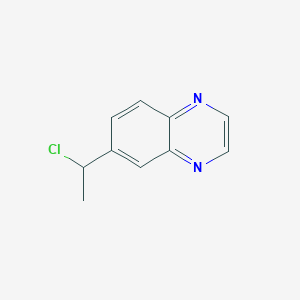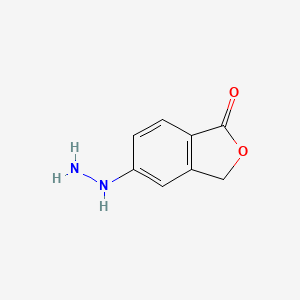
5-Hydrazinyl-1(3H)-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-1(3H)-isobenzofuranone is a chemical compound known for its unique structure and reactivity. It belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system. The hydrazinyl group attached to the isobenzofuranone core imparts significant reactivity, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1(3H)-isobenzofuranone typically involves the reaction of isobenzofuranone derivatives with hydrazine. One common method is the nucleophilic substitution of a cyano group by hydrazine within the isobenzofuranone framework. This reaction is usually carried out under reflux conditions in a high-boiling solvent such as o-dichlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction of the hydrazinyl group can lead to the formation of amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydrazinyl-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Hydrazinyl-1(3H)-isobenzofuranone exerts its effects is primarily through its reactivity with various biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-Hydrazinyl-1,2,4-triazines: These compounds also contain a hydrazinyl group and exhibit similar reactivity.
Indole derivatives: Indole derivatives share some structural similarities and biological activities with 5-Hydrazinyl-1(3H)-isobenzofuranone.
Uniqueness
This compound is unique due to its isobenzofuranone core, which imparts distinct chemical properties and reactivity compared to other hydrazinyl-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
474123-24-5 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-hydrazinyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H8N2O2/c9-10-6-1-2-7-5(3-6)4-12-8(7)11/h1-3,10H,4,9H2 |
InChI Key |
OSTRDKKYFNVWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NN)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


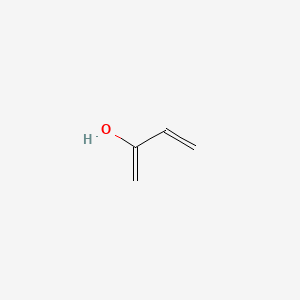
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
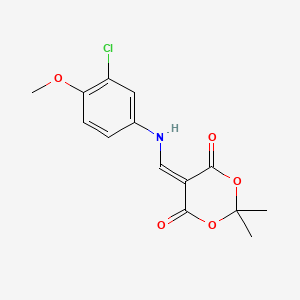

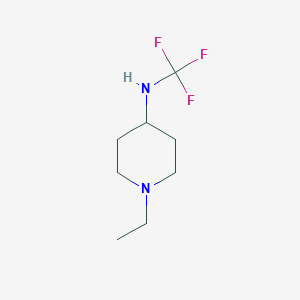
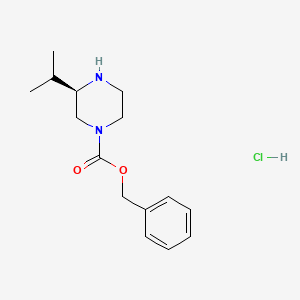
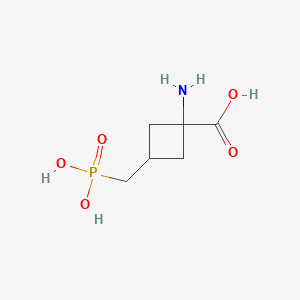
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13972707.png)
